

# Unraveling Azide Transfer Chemistry: A Guide to Fluorinated Sulfonyl Azides

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Compound of Interest		
Compound Name:	Carbonazidoyl fluoride	
Cat. No.:	B15486139	Get Quote

A Note on Terminology: Initial searches for "carbonazidoyl fluoride" did not yield a recognized reagent for azide transfer in the scientific literature. It is likely that this term is a misnomer or refers to a theoretical compound. This document will instead focus on well-established and highly relevant fluorinated reagents used for azide transfer: trifluoromethanesulfonyl azide (TfN<sub>3</sub>) and nonafluorobutanesulfonyl azide (NfN<sub>3</sub>). These reagents are instrumental in converting primary amines to azides, a critical transformation in organic synthesis, drug development, and chemical biology.

# Application Notes: Fluorinated Sulfonyl Azides in Azide Transfer Reactions

Trifluoromethanesulfonyl azide (triflyl azide, TfN<sub>3</sub>) and nonafluorobutanesulfonyl azide (nonaazide, NfN<sub>3</sub>) are powerful reagents for the synthesis of organic azides from primary amines. This process, known as a diazo-transfer reaction, offers a reliable alternative to nucleophilic substitution methods, particularly when dealing with sensitive substrates or when retention of stereochemistry is crucial.[1]

#### Scope and Advantages:

The diazo-transfer reaction from primary amines using these fluorinated sulfonyl azides is characterized by its mild reaction conditions and broad functional group compatibility.[1][2] The transformation proceeds with complete retention of the amine's original configuration.[1][3]







Organic azides synthesized via this method are valuable intermediates in a variety of chemical transformations, including:

- Click Chemistry: Azides are key functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" used for bioconjugation, drug discovery, and materials science.[4]
- Amine Protection: The azide group can serve as a stable protecting group for primary amines.[1]
- Synthesis of Heterocycles: Azides are precursors for the synthesis of various nitrogencontaining heterocycles.
- Staudinger Ligation: This reaction allows for the formation of an amide bond from an azide and a phosphine, a vital tool in chemical biology.

Nonafluorobutanesulfonyl azide is noted as a shelf-stable and cost-effective alternative to triflyl azide.[1]

#### Safety Considerations:

Trifluoromethanesulfonyl azide and other sulfonyl azides are energetic compounds and should be handled with care.[5] They are potentially explosive and should not be heated or concentrated. It is recommended to use them in solution and prepare them in situ when possible.[5] Nonafluorobutanesulfonyl azide has been reported to be a more stable and safer alternative.[6] Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling these reagents.

### **Quantitative Data for Azide Transfer Reactions**

The following table summarizes representative yields for the conversion of various primary amines to their corresponding azides using fluorinated sulfonyl azides.



Substra te (Primar y Amine)	Reagent	Base	Catalyst	Solvent System	Time (h)	Yield (%)	Referen ce
Benzyla mine	NfNз	NaHCO₃	CuSO <sub>4</sub> ·5 H <sub>2</sub> O	CH <sub>2</sub> Cl <sub>2</sub> / MeOH/H <sub>2</sub> O	12	95	[1]
(R)-α- Methylbe nzylamin e	NfN3	NaHCO₃	CuSO <sub>4</sub> ·5 H <sub>2</sub> O	CH <sub>2</sub> Cl <sub>2</sub> / MeOH/H <sub>2</sub>	12	92	[1]
2- Phenylet hylamine	NfN3	NaHCO₃	CuSO <sub>4</sub> ·5 H <sub>2</sub> O	CH <sub>2</sub> Cl <sub>2</sub> / MeOH/H <sub>2</sub> O	12	96	[1]
N-Boc-L- lysine	TfN₃	K <sub>2</sub> CO <sub>3</sub>	CuSO <sub>4</sub> ·5 H <sub>2</sub> O	MeOH/H <sub>2</sub> O	-	85	[7]
Various Amino Acids	TfN₃	K <sub>2</sub> CO <sub>3</sub>	CuSO <sub>4</sub> ·5 H <sub>2</sub> O	MeOH/H₂ O	12	-	[8]
Various aromatic amines	TfN₃	-	-	Toluene/ H <sub>2</sub> O	-	High	[9]

### **Experimental Protocols**

# Protocol 1: General Procedure for Azide Synthesis from a Primary Amine using Nonafluorobutanesulfonyl Azide (NfN<sub>3</sub>)

This protocol is adapted from Suárez et al.[1]



- Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a solvent mixture of methanol and water.
- Addition of Reagents: To the stirred solution, add sodium bicarbonate (NaHCO₃, 4.0 equiv.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv.).
- Addition of NfN₃: Add a solution of nonafluorobutanesulfonyl azide (1.5 equiv.) in dichloromethane (CH₂Cl₂).
- Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.
- Workup: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
- Purification: Purify the residue by flash column chromatography on silica gel to obtain the corresponding azide.

# Protocol 2: In Situ Preparation of Triflyl Azide (TfN₃) and Subsequent Diazo-Transfer

This protocol is based on the method described by Titz et al. and others, with safety considerations highlighted.[5][9]

Warning: Triflyl azide is a potent explosive. This procedure should only be performed by trained personnel in a fume hood with a blast shield. Do not scale up without a thorough safety assessment.

- Preparation of TfN<sub>3</sub>: In a two-phase system, dissolve sodium azide (NaN<sub>3</sub>) in water and cool
  the solution to 0 °C. Add dichloromethane (or toluene to avoid chlorinated byproducts).[9] To
  this biphasic mixture, slowly add trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O). Stir the reaction
  at 0 °C for 2 hours. The organic layer now contains triflyl azide. Do not isolate or concentrate
  this solution.
- Diazo-Transfer: In a separate flask, dissolve the primary amine (1.0 equiv.) in a suitable solvent (e.g., methanol/water). Add a base such as potassium carbonate (K₂CO₃) and a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[8]



- Reaction: To the amine solution, add the freshly prepared solution of triflyl azide at room temperature and stir vigorously for 12 hours.
- Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

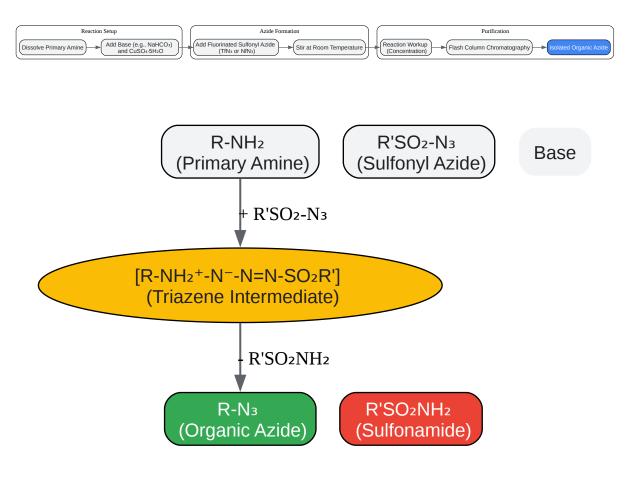
## Protocol 3: One-Pot Synthesis of a 1,2,3-Triazole from a Primary Amine

This protocol demonstrates the utility of nonafluorobutanesulfonyl azide in a sequential diazotransfer and copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

- Azide Formation: Follow steps 1-4 of Protocol 1 to form the azide in situ.
- Click Reaction: To the reaction mixture containing the newly formed azide, add sodium ascorbate (1.5 equiv.) and the desired terminal alkyne (1.0-1.2 equiv.).
- Reaction: Stir the mixture at room temperature for an additional 3 hours.
- Workup and Purification: Concentrate the reaction mixture and purify the resulting 1,2,3-triazole by flash column chromatography.

### **Visualizations**





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